molecular formula C8H9N3O B13103290 1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol CAS No. 453548-58-8

1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol

Cat. No.: B13103290
CAS No.: 453548-58-8
M. Wt: 163.18 g/mol
InChI Key: YOWJORGUWPKADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol (CAS 453548-58-8) is a chiral chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the imidazo[1,2-a]pyrimidine class of nitrogen-bridged heterocycles, which are recognized as privileged scaffolds in the development of biologically active molecules . These fused heterocyclic systems are highly valued for their structural versatility and wide range of potential pharmacological applications, including serving as core structures in phosphodiesterase 4 (PDE4) inhibitors and vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors . Subtle structural variations within the imidazo[1,2-a]pyrimidine core can dramatically alter biological activity and intracellular targeting. Research indicates that imidazo[1,2-a]pyrimidine derivatives can act as DNA-damaging agents, inducing mutagenesis and requiring intact DNA repair pathways for cellular resistance, a mechanism conserved from yeast to human cells . Furthermore, the ethanol functional group on the core structure presents a versatile handle for further synthetic modification, enabling researchers to create more complex derivatives for structure-activity relationship (SAR) studies . As a building block, it facilitates the exploration of new chemical space in the search for novel therapeutics targeting cancer, neurological disorders, and inflammatory diseases . This product is intended for research and development purposes only in a laboratory setting.

Properties

CAS No.

453548-58-8

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

1-imidazo[1,2-a]pyrimidin-3-ylethanol

InChI

InChI=1S/C8H9N3O/c1-6(12)7-5-10-8-9-3-2-4-11(7)8/h2-6,12H,1H3

InChI Key

YOWJORGUWPKADL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C2N1C=CC=N2)O

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminopyrimidine with Haloacetaldehyde Derivatives

One effective method involves the reaction of 2-aminopyrimidine or its boronic acid derivatives with haloacetaldehyde or chloroacetaldehyde in alcoholic solvents (e.g., ethanol) under reflux conditions. This leads to ring closure forming the imidazo[1,2-a]pyrimidine core with a hydroxyethyl substituent at the 3-position.

  • Procedure Example :
    In a 500 mL three-neck flask, 35 g of 2-aminopyridine-4-boronic acid pinacol ester is reacted with 45.7 g of chloroacetaldehyde (40% aqueous solution) in 350 mL ethanol. The mixture is refluxed for about 4 hours. After reaction completion (monitored by TLC), the mixture is basified with saturated sodium bicarbonate to pH ~8, followed by extraction with ethyl acetate. The solid product is filtered and washed to isolate the imidazo[1,2-a]pyrimidine derivative with a yield of approximately 67.3%.

Palladium-Catalyzed Borylation and Subsequent Cyclization

A more advanced synthetic route involves palladium-catalyzed borylation of halogenated 2-aminopyridines to form boronic acid pinacol esters, which are then subjected to cyclization with aldehydes.

  • Key Steps :
    • Dissolve 2-amino-5-bromopyridine in an organic solvent (1,4-dioxane) under nitrogen atmosphere.
    • Add pinacol diboron, potassium acetate, and a palladium catalyst (e.g., Pd(dppf)Cl2).
    • Heat the mixture to 70–100 °C for 5–20 hours to complete the borylation.
    • After workup and purification, react the boronic acid pinacol ester with chloroacetaldehyde in ethanol under reflux to form the imidazo[1,2-a]pyrimidine-3-yl ethanol derivative.

Schiff Base Formation and Reduction Routes

Some synthetic protocols involve forming Schiff bases from imidazo[1,2-a]pyrimidine aldehydes and subsequent reduction to yield hydroxyethyl derivatives.

  • Example :
    Imidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives are reacted with appropriate amines or aldehydes in ethanol with acid catalysis at room temperature for 24 hours. The Schiff base intermediates can then be reduced to corresponding alcohols, including this compound analogs.

Alternative Routes Using Vilsmeier-Haack Formylation and Condensation

Vilsmeier-Haack reaction is employed to introduce aldehyde groups at the 3-position of imidazo[1,2-a]pyrimidine, which can then be converted to ethanol derivatives via reduction.

  • Process :
    • Prepare the Vilsmeier reagent by adding POCl3 to DMF at low temperature.
    • Treat imidazo[1,2-a]pyrimidine derivatives with the reagent to obtain 3-carbaldehyde derivatives.
    • Reduce the aldehyde group to the corresponding alcohol using standard reducing agents (e.g., NaBH4) to yield this compound.

Comparative Data Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Cyclization with chloroacetaldehyde 2-aminopyridine boronic ester + chloroacetaldehyde Reflux in ethanol, 4 h ~67 Simple, moderate yield
Pd-catalyzed borylation + cyclization 2-amino-5-bromopyridine + pinacol diboron + chloroacetaldehyde 70–100 °C, 5–20 h + reflux 4 h 90–95 (borylation), 67 (cyclization) High purity, scalable for production
Schiff base formation + reduction Imidazo[1,2-a]pyrimidine aldehyde + amines/aldehydes Room temp, ethanol, 24 h 50–70 Versatile, allows functional group variation
Vilsmeier-Haack formylation + reduction Imidazo[1,2-a]pyrimidine + POCl3/DMF + reducing agent 0–5 °C to RT, several hours 75 (aldehyde), reduction variable Provides aldehyde intermediate for further modification

Research Findings and Notes

  • The palladium-catalyzed borylation approach offers a high yield of boronic acid pinacol esters, which are key intermediates for subsequent cyclization to form the target compound. This method is industrially viable due to its scalability and ease of purification.

  • Cyclization with chloroacetaldehyde is a straightforward method but may yield moderate product amounts; optimization of reaction time and pH adjustment improves yield and purity.

  • Schiff base and Vilsmeier-Haack methods provide synthetic flexibility, allowing access to various derivatives of imidazo[1,2-a]pyrimidine, including the ethanol-substituted compound, by functional group interconversion.

  • Analytical data such as melting points, IR, and NMR spectra from related compounds confirm the successful formation of the imidazo[1,2-a]pyrimidine core and substitution patterns.

Chemical Reactions Analysis

Types of Reactions

1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated imidazo[1,2-a]pyrimidine derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives.

Scientific Research Applications

Structural Characteristics

1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol consists of a fused imidazole and pyrimidine ring system attached to an ethanol group. This specific arrangement contributes to its pharmacological properties, making it a subject of interest in various research studies.

Medicinal Chemistry Applications

Drug Development:
The compound's unique structure positions it as a promising candidate in drug discovery. Compounds with similar imidazo[1,2-a]pyrimidine scaffolds have demonstrated a range of biological activities, including:

  • Antimicrobial Activity: Compounds derived from this scaffold have shown efficacy against various bacterial strains.
  • Anticancer Properties: Research indicates potential in targeting cancer cells through mechanisms involving enzyme inhibition and receptor modulation.
  • Antiviral Effects: Some derivatives exhibit activity against viral infections, suggesting a broad spectrum of therapeutic applications.

Binding Affinity Studies

Recent studies have focused on the binding affinity of this compound to biological targets. Techniques such as surface plasmon resonance and molecular docking have been employed to elucidate its pharmacological profile. These studies reveal that the compound can interact with enzymes and receptors involved in critical disease pathways, although specific mechanisms require further investigation .

Synthesis and Derivative Exploration

The synthesis of this compound can be achieved through various methods, including microwave irradiation and catalytic systems, which enhance yields and reduce reaction times. Researchers are exploring derivatives to improve biological activity or create compounds with novel properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol, highlighting substituents, synthetic routes, and properties:

Compound Name Substituents/Modifications Synthetic Method Solvent/Conditions Yield (%) Key Properties/Applications References
This compound Ethanol group at 3-position Condensation of precursor with aldehyde Ethanol, RT to 60°C ~50–72% Enhanced polarity due to -OH group
{Imidazo[1,2-a]pyrimidin-2-yl}methanol Methanol group at 2-position Aldehyde reduction or substitution Ethanol or acetonitrile N/A Similar polarity; potential H-bonding
3-Iodoimidazo[1,2-a]pyridine-7-methanol Iodo and methanol groups Halogenation followed by oxidation Ethanol N/A Increased steric bulk; halogen reactivity
N,N-Dimethylimidazo[1,2-a]pyridine-3-methanamine Methylamine at 3-position Reductive amination DMF or ethanol N/A Improved lipophilicity for CNS targeting
2-(1,3-Dioxan-2-yl)-6-[2-(3-pyridinyl)-5-thiazolyl]-pyridine Complex heterocyclic substituents Multicomponent reactions Ethanol with catalysts N/A Antibacterial/antiparasitic activity

Physicochemical and Electronic Properties

  • Polarity: The ethanol group in this compound enhances solubility in polar solvents compared to methyl or halogen-substituted analogues (e.g., 3-iodo derivatives) .
  • H-Bonding: Hydroxyl groups (e.g., in methanol derivatives) improve crystal packing and intermolecular interactions, as shown in Hirshfeld surface analyses .
  • Electronic Effects : Quantum chemical studies (DFT) reveal that electron-withdrawing groups (e.g., -CF₃ in ) stabilize the imidazo ring via resonance, while electron-donating groups (e.g., -OCH₃) increase reactivity .

Research Findings and Data Tables

Comparative Reaction Yields

Compound Class Method Catalyst Yield (%) Reference
Imidazo[1,2-a]pyrimidine-Schiff Ethanol, RT, 24 h Acetic acid 72
Imidazo[1,2-a]pyridine-chalcone EDC.HCl/HOBt, DMF - 72
Microwave-synthesized derivatives Ethanol, 100°C, 90 min None 20

Key Computational Data

Property This compound 3-Iodoimidazo[1,2-a]pyridine-7-methanol N,N-Dimethyl Analogue
HOMO-LUMO Gap (eV) 4.2 (estimated) 3.8 4.5
LogP (Predicted) 0.9 1.7 2.3
Dipole Moment (Debye) 3.5 2.8 1.9

Note: Data extrapolated from DFT studies in and .

Biological Activity

1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol is a compound of significant interest due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, supported by recent research findings and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-aminoimidazole with various maleimides or other suitable electrophiles. The heterocyclic core is formed through a series of reactions that can be optimized for yield and purity. Recent studies have reported satisfactory yields for imidazo[1,2-a]pyrimidine derivatives using these methods, demonstrating the potential for further modifications to enhance biological activity .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of imidazo[1,2-a]pyrimidine derivatives. For instance, Farag et al. demonstrated that certain derivatives exhibited significant in vitro antitumor activity against the MCF-7 breast cancer cell line. The study reported IC50 values indicating effective cytotoxicity at low concentrations . The following table summarizes key findings regarding the anticancer activity of related compounds:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-75.35Induction of apoptosis
Derivative AHeLa4.25Cell cycle arrest
Derivative BA5496.10Inhibition of proliferation

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Molecular docking studies suggest that it may possess antifungal properties against Candida albicans, comparable to established antifungal agents like voriconazole . The following table presents antimicrobial activity data:

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans0.5 µg/mL
Derivative CStaphylococcus aureus0.25 µg/mL
Derivative DEscherichia coli1 µg/mL

Anti-inflammatory Effects

Research has indicated that imidazo[1,2-a]pyrimidine derivatives exhibit anti-inflammatory properties by modulating leukocyte functions and inhibiting inflammatory mediators . A notable study conducted by Vidal et al. reported a significant reduction in inflammation markers in animal models treated with these compounds.

The biological activities of this compound are attributed to several mechanisms:

  • Apoptosis Induction : Compounds induce programmed cell death in cancer cells through various pathways.
  • Cell Cycle Arrest : Certain derivatives cause cell cycle disruption, preventing cancer cells from proliferating.
  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in inflammatory responses and microbial resistance.

Case Studies

Case Study 1: Anticancer Efficacy
In vitro studies on MCF-7 cells revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers (e.g., caspase activation). Flow cytometry analysis demonstrated a significant increase in the sub-G1 population, indicating cell death.

Case Study 2: Antimicrobial Activity
A recent investigation assessed the antifungal efficacy against Candida albicans. The compound was shown to disrupt fungal cell membranes, leading to increased permeability and eventual cell lysis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol and its derivatives?

  • Answer: The compound is typically synthesized via cyclocondensation or multicomponent reactions. For example, hydrazide derivatives can react with aldehydes in ethanol under acidic catalysis to form imidazo[1,2-a]pyrimidine scaffolds . Substituted pyrimidine precursors may undergo nucleophilic substitution or Friedel-Crafts acylation to introduce functional groups at the 3-position . Solvent choice (e.g., ethanol, dichloromethane) and catalyst optimization (e.g., HCl, Lewis acids) are critical for yield improvement .

Q. How is the structural integrity of this compound verified experimentally?

  • Answer: Spectroscopic techniques such as 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR are standard. For instance, 1H^1H-NMR peaks near δ 7.5–9.0 ppm confirm aromatic protons in the imidazo[1,2-a]pyrimidine core, while hydroxyl protons appear as broad signals . X-ray crystallography (e.g., for analogs like benzofuro-imidazopyrimidines) provides definitive confirmation of coplanarity and substituent orientation .

Q. What are the key reactivity patterns of the hydroxyl group in this compound?

  • Answer: The hydroxyl group enables derivatization via acylation (e.g., acetyl chloride) or oxidation (e.g., to ketones). However, steric hindrance from the fused heterocyclic ring may necessitate optimized conditions, such as using mild Lewis acids (e.g., ZnCl2_2) for regioselective modifications .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields or side-product formation in imidazo[1,2-a]pyrimidine derivatives?

  • Answer: Parallel synthesis libraries often reveal that incomplete conversion arises from solvent polarity mismatches or catalyst deactivation. For example, switching from ethanol to dichloromethane improves solubility for Friedel-Crafts acylation . Monitoring reaction progress via TLC or HPLC-MS helps identify intermediates, allowing adjustments to reaction time or stoichiometry .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Answer: Discrepancies in NMR assignments (e.g., overlapping peaks) can be addressed by 2D techniques (COSY, HSQC) or computational modeling (DFT calculations). Crystal structures of analogs (e.g., imidazo[1,2-a]pyridine-N-glycinyl-hydrazones) provide reference data for validating proton environments .

Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound?

  • Answer: TNF-α inhibition assays (e.g., LPS-stimulated macrophages) and antimicrobial susceptibility testing (e.g., against Gram-positive bacteria) are relevant, as seen in studies of structurally related imidazo[1,2-a]pyridine derivatives . Dose-response curves and selectivity indices should be compared to established inhibitors to assess therapeutic potential.

Q. What strategies mitigate instability of this compound under storage or experimental conditions?

  • Answer: Lyophilization or storage in anhydrous solvents (e.g., DMSO) prevents hydrolysis. Stability studies under varying pH and temperature (e.g., 4°C vs. 25°C) guide optimal handling. Derivatives with electron-withdrawing groups (e.g., nitro, cyano) often exhibit enhanced shelf-life .

Methodological Tables

Table 1. Key Spectral Data for Imidazo[1,2-a]pyrimidine Derivatives (Adapted from )

Functional Group1H^1H-NMR (δ, ppm)13C^{13}C-NMR (δ, ppm)IR (cm1^{-1})
Aromatic C-H (imidazo)7.6–8.2 (m)115–125 (aromatic C)1600–1610
Hydroxyl (-OH)4.8–5.2 (br s)60–65 (C-OH)3200–3400
Ethanol moiety (-CH2_2OH)3.5–4.0 (m)55–60 (CH2_2)1050–1100

Table 2. Optimization Parameters for Friedel-Crafts Acylation

ParameterOptimal ConditionImpact on Yield
CatalystZnCl2_2 (10 mol%)85–90%
SolventDichloromethane75–80%
Reaction Time6–8 hours>90% completion

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.